molecular formula C12H17FN2 B3077145 1-[(3-Fluorophenyl)methyl]piperidin-3-amine CAS No. 1044766-82-6

1-[(3-Fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3077145
CAS No.: 1044766-82-6
M. Wt: 208.27 g/mol
InChI Key: IWWLKPPORQFPPZ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel therapeutics for psychostimulant use disorders. This aminopiperidine scaffold serves as a critical building block in the exploration of atypical dopamine transporter (DAT) inhibitors . Unlike typical DAT inhibitors like cocaine, which have high abuse potential, atypical inhibitors are designed to bind the transporter in a distinct conformational state, blocking the effects of psychostimulants such as cocaine and methamphetamine without exhibiting significant abuse liability themselves . Research indicates that structural modifications to the modafinil scaffold, including the incorporation of substituted piperidines and fluorophenyl groups, have successfully yielded compounds with high DAT affinity, improved metabolic stability, and a promising atypical pharmacological profile . Compounds featuring the 3-fluorophenylmethyl moiety and piperidine-3-amine core are key intermediates for synthesizing potential pharmacotherapies that may help prevent relapse in substance use disorders . This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLKPPORQFPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl chloride and piperidine.

    Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

The compound's mechanism of action primarily involves interactions with specific molecular targets such as receptors and enzymes. The presence of the fluorophenyl group enhances its binding affinity, which can lead to various biological effects, including:

  • Neurotransmitter Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Potential Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models.

Applications in Medicinal Chemistry

1-[(3-Fluorophenyl)methyl]piperidin-3-amine has several notable applications in medicinal chemistry:

Drug Development

The compound serves as a lead structure for developing new pharmaceuticals targeting central nervous system disorders. Its ability to modify neurotransmitter activity makes it a candidate for treating conditions like depression and anxiety.

Research on Pain Management

Studies are being conducted to evaluate its effectiveness in pain modulation. The compound's interaction with pain receptors may provide insights into new analgesic drugs.

Cancer Research

There is emerging interest in the role of piperidine derivatives in cancer therapy. The compound's structure allows for modifications that could enhance its efficacy against specific cancer types.

Case Study 1: Neurotransmitter Modulation

A study published in Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound. Results indicated significant interaction with serotonin receptors, suggesting potential use in treating mood disorders.

Case Study 2: Pain Management

Research conducted by Pain Research Forum demonstrated that compounds similar to this compound exhibited analgesic properties in animal models, paving the way for future clinical trials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their variations:

Compound Name Substituent Position/Modification Molecular Formula Molecular Weight Key References
1-[(3-Fluorophenyl)methyl]piperidin-3-amine 3-Fluorobenzyl on piperidin-3-amine C₁₂H₁₇FN₂ 208.27
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine 2-Cl,4-F substitution on benzyl ring C₁₂H₁₆ClFN₂ 242.72
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine 3-CF₃ substitution; piperidin-4-amine C₁₃H₁₇F₃N₂ 258.29
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine 4-Fluorobenzyl substitution C₁₂H₁₇FN₂ 208.27
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine Indazolylmethyl substitution C₁₃H₂₂N₄ 234.34

Key Observations :

  • Halogen vs. CF₃ : Replacing fluorine with a trifluoromethyl group () increases hydrophobicity and electron-withdrawing effects, which may enhance metabolic stability.
  • Backbone Modifications : Piperidin-4-amine analogs (e.g., ) differ in amine positioning, influencing hydrogen-bonding capabilities and pharmacokinetics.

Pharmacological Relevance

  • Piperidin-1-ylcarbonyl Derivatives : Compounds like N-[(1R,3S)-3-isopropyl-3-(4-phenylpiperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Example 14, ) are designed as protease inhibitors or CNS modulators.
  • Indazolylmethyl Substitutions : Analogs such as 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine (CAS 1710282-54-4) may target kinase pathways .

Biological Activity

1-[(3-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and enzymes. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula for this compound is C12H16FN2C_{12}H_{16}FN_2 with a molecular weight of 202.27 g/mol. The structure consists of a piperidine ring substituted with a 3-fluorobenzyl group, which enhances its pharmacological properties.

PropertyValue
Molecular FormulaC12H16FN2C_{12}H_{16}FN_2
Molecular Weight202.27 g/mol
Chemical ClassPiperidine derivative
CAS Number1222710-42-0

The mechanism of action of this compound primarily involves its interaction with specific biological targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity, allowing the compound to act as either an agonist or antagonist depending on the receptor type. For instance, it has shown potential in modulating pathways related to pain perception and neurotransmission .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Receptor Binding : The compound has been investigated for its binding affinity to various receptors, including motilin receptors, where it acts as an agonist, enhancing gastric motility .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal activities, although specific data on this compound is limited .

Case Studies and Research Findings

  • Motilin Receptor Agonism : A study highlighted that similar compounds with a fluorophenyl group showed excellent activity at recombinant human motilin receptors, suggesting that this compound may enhance gastrointestinal contractions .
  • Pharmacokinetic Profiles : Research on related compounds demonstrates promising pharmacokinetic profiles in animal models, indicating potential for further development in human applications.

Applications

The versatility of this compound extends across several fields:

  • Medicinal Chemistry : Used as a lead compound in drug discovery due to its unique receptor interactions.
  • Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(3-Fluorophenyl)methyl]piperidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and piperidin-3-amine derivatives. Base catalysts (e.g., potassium carbonate) in refluxing solvents like toluene or dichloromethane are critical for facilitating the reaction. Temperature control (80–110°C) and solvent polarity directly impact reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the amine product .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the piperidine ring’s substitution pattern and fluorophenyl integration. Mass spectrometry (ESI-TOF) confirms molecular weight (expected ~220–230 g/mol). FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹). For crystallographic confirmation, X-ray diffraction is advised if single crystals are obtainable .

Q. What preliminary pharmacological assays are suitable to assess its bioactivity?

  • Methodological Answer : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₂A or dopamine D₂) using radioligand binding assays (³H-labeled antagonists). Fluorine’s electron-withdrawing effects enhance lipophilicity, so evaluate blood-brain barrier permeability via PAMPA-BBB or Caco-2 cell models . Dose-response curves (IC₅₀/EC₅₀) should be generated at concentrations of 1 nM–10 µM .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like N-alkylation over C-alkylation?

  • Methodological Answer : Optimize steric and electronic factors by substituting the amine with a Boc-protecting group before alkylation, then deprotect under acidic conditions (HCl/dioxane). Use DFT calculations to model transition states and identify favorable reaction pathways. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis (30–60 min, 100°C) can enhance regioselectivity .

Q. What strategies resolve contradictions in reported receptor binding affinities across fluorinated piperidine analogs?

  • Methodological Answer : Perform meta-analysis of fluorophenyl-substituted analogs, comparing substituent positions (para vs. meta fluorine) and protonation states (pH-dependent assays). Validate results using molecular dynamics simulations to assess fluorine’s role in π-π stacking or hydrogen bonding. Cross-validate binding data with cryo-EM or SPR for kinetic parameters (kₒₙ/kₒff) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism sites and hERG channel inhibition. Docking studies with CYP3A4/2D6 isoforms identify potential oxidative hotspots (e.g., piperidine N-demethylation). Validate predictions via in vitro microsomal assays (human liver microsomes + NADPH) and Ames tests for mutagenicity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and CNS penetration?

  • Methodological Answer : Administer the compound intravenously (1–5 mg/kg) and orally (10 mg/kg) in rodents, collecting plasma/brain samples at intervals (0.5–24 h). Analyze via LC-MS/MS to determine AUC, Cmax, and brain-to-plasma ratios. For CNS activity, use electrophysiology in hippocampal slices or behavioral assays (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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